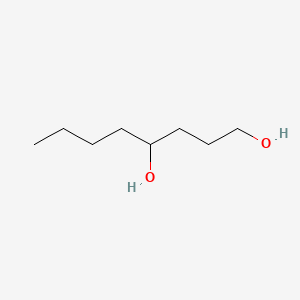
5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its structure includes a benzylaminocarbonyl group, a dimethoxytrityl (DMT) group, and a methyl group attached to the uridine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzylaminocarbonyl group, and methylation of the uridine base. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group is a common step in the synthesis.
Industrial Production Methods
Industrial production of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound’s high purity and quality, which is crucial for its application in pharmaceutical research and development.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Aplicaciones Científicas De Investigación
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: It plays a crucial role in the development of antiviral drugs, particularly for hepatitis C and HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its incorporation into nucleic acids, where it can interfere with viral replication. The compound targets specific enzymes and pathways involved in the synthesis of viral RNA, thereby inhibiting the replication process. This makes it a potent antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine: This compound has similar structural features but includes an acetyl group at the 3’-position.
5-Benzylaminocarbonyl-2’-O-methyl-5’-O-DMTr-uridine: This compound lacks the 5’-O-DMT group but retains the benzylaminocarbonyl and methyl groups.
Uniqueness
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a potent antiviral agent sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C39H39N3O9 |
|---|---|
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
N-benzyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46) |
Clave InChI |
HPIQKEYFNJHHIH-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)


![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)

